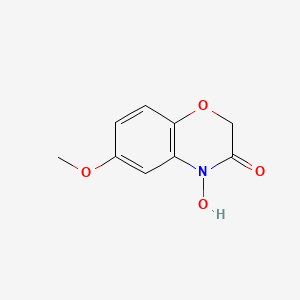![molecular formula C23H24N2O B11944059 N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline CAS No. 6668-45-7](/img/structure/B11944059.png)
N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline is a chemical compound known for its distinctive structure, which includes an imine group (–N=CH–) and a phenoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline typically involves the condensation of N,N-diethylaniline with 4-phenoxybenzaldehyde. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pH, can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: The major products are often the corresponding nitro or hydroxyl derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemie: Es wird als Vorläufer bei der Synthese komplexerer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Die Verbindung wurde auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Forschung wird fortgesetzt, um ihr Potenzial als Therapeutikum, insbesondere bei der Behandlung bestimmter Krebsarten, zu untersuchen.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
5. Wirkmechanismus
Der Mechanismus, durch den N,N-Diethyl-4-[(4-Phenoxyphenyl)iminomethyl]anilin seine Wirkungen ausübt, beruht hauptsächlich auf seiner Wechselwirkung mit zellulären Proteinen und Enzymen. Die Imingruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen eingehen, was zu Veränderungen der Proteinfunktion führt. Diese Wechselwirkung kann zelluläre Prozesse stören und zu den beobachteten biologischen Wirkungen führen.
Ähnliche Verbindungen:
- N,N-Diethyl-4-[(4-Methoxyphenyl)iminomethyl]anilin
- N,N-Diethyl-4-[(4-Chlorphenyl)iminomethyl]anilin
- N,N-Diethyl-4-[(4-Nitrophenyl)iminomethyl]anilin
Vergleich: N,N-Diethyl-4-[(4-Phenoxyphenyl)iminomethyl]anilin ist aufgrund des Vorhandenseins der Phenoxygruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Im Vergleich zu seinen Methoxy-, Chloro- und Nitroanalogen kann das Phenoxyderivat eine unterschiedliche Löslichkeit, Stabilität und Wechselwirkung mit biologischen Zielstrukturen aufweisen, was es zu einer Verbindung von Interesse für weitere Forschung macht.
Wirkmechanismus
The mechanism by which N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline exerts its effects is primarily through its interaction with cellular proteins and enzymes. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein function. This interaction can disrupt cellular processes, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline
- N,N-diethyl-4-[(4-chlorophenyl)iminomethyl]aniline
- N,N-diethyl-4-[(4-nitrophenyl)iminomethyl]aniline
Comparison: N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, chloro, and nitro analogs, the phenoxy derivative may exhibit different solubility, stability, and interaction with biological targets, making it a compound of interest for further research.
Eigenschaften
CAS-Nummer |
6668-45-7 |
|---|---|
Molekularformel |
C23H24N2O |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline |
InChI |
InChI=1S/C23H24N2O/c1-3-25(4-2)21-14-10-19(11-15-21)18-24-20-12-16-23(17-13-20)26-22-8-6-5-7-9-22/h5-18H,3-4H2,1-2H3 |
InChI-Schlüssel |
QDFDRRVKHZWMIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)

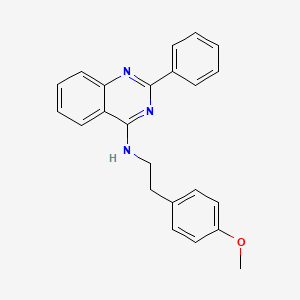
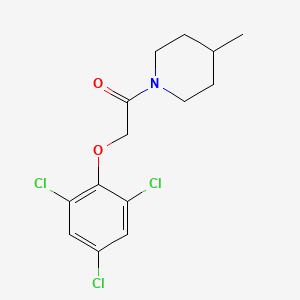
![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)
![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
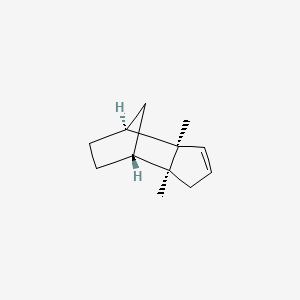


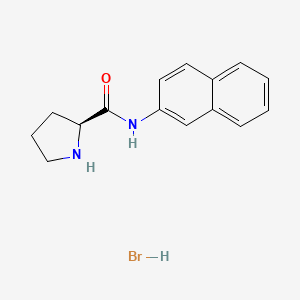
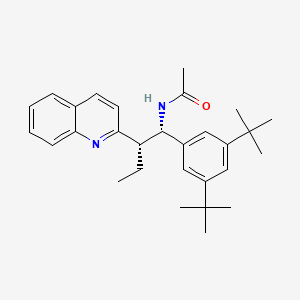
![N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11944037.png)
